REACTION_CXSMILES
|
[CH2:1](OC1C=C(I)C=C(OCC)C=1OCC)C.[CH2:17]([O:19][C:20]1[CH:21]=[C:22]([CH:24]=[C:25]([O:30][CH2:31]C)[C:26]=1OCC)[NH2:23])C>>[CH3:31][O:30][C:25]1[CH:24]=[C:22]([CH:21]=[C:20]([O:19][CH3:17])[C:26]=1[CH3:1])[NH2:23]
|
Name
|
3,4,5-triethoxy-1-iodobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=C(C1OCC)OCC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(N)C=C(C1OCC)OCC
|
Name
|
5,1-iodo-3,5-dimethoxy-4-methylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.59 g | |
YIELD: PERCENTYIELD | 87% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=C(C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.3 mmol | |
AMOUNT: MASS | 5.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |